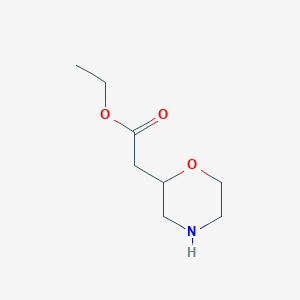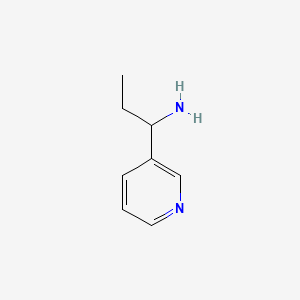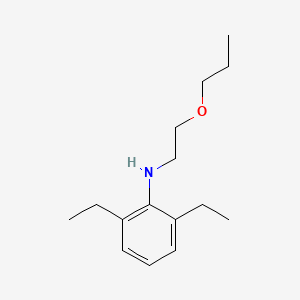
tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate
Overview
Description
tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate: is an organic compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromomethyl group and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-(bromomethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate is used as an intermediate for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of more complex molecules .
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. It is often employed in the synthesis of inhibitors for specific enzymes or receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of drug candidates targeting various diseases .
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals. Its reactivity and versatility make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate
- tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate
Comparison:
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Similar structure but contains a methoxy group instead of a bromomethyl group. This difference can affect its reactivity and applications .
- tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: Contains a methyl group instead of a bromomethyl group, which may influence its chemical behavior and biological activity .
- tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and potential applications .
Conclusion
tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate for the development of complex molecules. The compound’s potential in medicinal chemistry and other fields highlights its importance in advancing scientific knowledge and technological innovation.
Properties
IUPAC Name |
tert-butyl N-[5-(bromomethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBGHFXEMZZLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629907 | |
| Record name | tert-Butyl [5-(bromomethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304873-96-9 | |
| Record name | tert-Butyl [5-(bromomethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chlorobenzo[d]thiazole-5-carbonitrile](/img/structure/B1592330.png)










